![molecular formula C21H32O5 B1245977 Pteridic acid A](/img/structure/B1245977.png)
Pteridic acid A
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Overview
Description
Pteridic acid A is a naturally occurring compound known for its potent plant growth-promoting properties. It is a spiroketal polyketide, which means it contains a spirocyclic acetal structure. This compound has garnered significant interest due to its auxin-like activity, making it a valuable tool in agricultural and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of pteridic acid A has been achieved using the Evans asymmetric aldol reaction as a key step. This reaction involves the formation of a carbon-carbon bond, which is crucial for constructing the spiroketal framework of the compound . Another approach includes the desymmetrization of bicyclic olefin with Brown’s chiral hydroboration, followed by acid-mediated spiroketalization and zirconium-catalyzed ethylmagnesation to install the ethyl stereocenter at C14 .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
Pteridic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Plant Growth Promotion
Mechanism of Action
Pteridic acid A exhibits potent plant growth-promoting activity comparable to indole-3-acetic acid, a well-known plant hormone. It functions by enhancing root development and overall plant vigor under various environmental conditions. Studies have demonstrated that this compound can stimulate root elongation and biomass accumulation in plants such as Arabidopsis thaliana and mung beans, particularly under abiotic stress conditions like drought and salinity .
Experimental Findings
In controlled experiments, this compound was found to significantly increase root length and fresh weight of Arabidopsis seedlings. For instance, at a concentration of 0.5 ng mL−1, it improved root length by 54.5% and fresh weight by 89% compared to untreated controls during drought stress . This effect is attributed to the activation of stress-responsive genes, enhancing the plant's resilience to adverse conditions .
Alleviation of Abiotic Stress
Drought and Salinity Stress
this compound has been shown to alleviate both drought and salinity stress in plants. It promotes the expression of genes associated with stress tolerance, such as TONOPLAST INTRINSIC PROTEIN 2;3 (TIP2;3) and SALT OVERLY SENSITIVE 1 (SOS1), which are critical for maintaining cellular homeostasis under stress conditions . The compound's ability to enhance root architecture allows plants to access water from deeper soil layers, thus improving their survival rates during periods of water scarcity.
Comparative Efficacy
In comparative studies, this compound outperformed traditional phytohormones like abscisic acid (ABA) in promoting growth under salinity conditions. For example, it increased root length by 74% compared to untreated seedlings under salt stress . This suggests that this compound could serve as a valuable alternative or complement to existing agricultural practices aimed at mitigating the effects of climate change.
Summary Table of Applications
Mechanism of Action
Pteridic acid A exerts its effects by mimicking the activity of natural auxins, which are plant hormones that regulate growth and development. It binds to auxin receptors, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound also influences the expression of various genes involved in stress response and growth regulation .
Comparison with Similar Compounds
Pteridic acid A is part of a family of spirocyclic polyketides, which includes pteridic acids B, C, D, E, F, and G. These compounds share a similar spiroketal structure but differ in their side chains and functional groups. This compound is unique due to its specific auxin-like activity, which is more potent compared to its analogs .
List of Similar Compounds
- Pteridic acid B
- Pteridic acid C
- Pteridic acid D
- Pteridic acid E
- Pteridic acid F
- Pteridic acid G
Properties
Molecular Formula |
C21H32O5 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
QBUNWYIRJPTIPL-KJDSHMCHSA-N |
Isomeric SMILES |
CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |
Canonical SMILES |
CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |
Synonyms |
pteridic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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